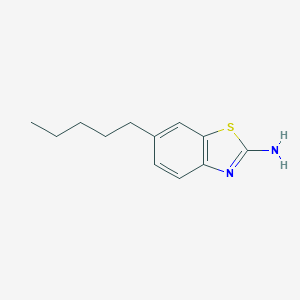

6-Pentyl-1,3-benzothiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Pentyl-1,3-benzothiazol-2-amine is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and material science.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 6-Pentyl-1,3-benzothiazol-2-amine typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminobenzenethiol with pentanal under acidic conditions to form the desired benzothiazole derivative. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings to minimize the environmental impact of chemical synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

6-Pentyl-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of benzothiazole derivatives.

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzothiazole derivatives, including 6-pentyl-1,3-benzothiazol-2-amine. Research indicates that compounds within this class can inhibit tumor growth and induce apoptosis in various cancer cell lines. For instance, a series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against breast cancer cell lines, showing promising results in vitro and in vivo .

Neuropharmacological Effects

Benzothiazole derivatives have also been investigated for their neuropharmacological effects. A study evaluated a range of 1,3-benzothiazol-2-yl benzamides, which included this compound, for anticonvulsant activity. The results demonstrated that many of these compounds exhibited significant anticonvulsant effects without notable neurotoxicity or liver toxicity . This suggests that this compound may be a viable candidate for further development as an anticonvulsant medication.

Alzheimer’s Disease Imaging

One of the most significant applications of benzothiazole derivatives is in the field of neuroimaging, particularly for Alzheimer’s disease. Compounds like this compound have been studied for their ability to bind selectively to amyloid plaques in the brain. These plaques are characteristic of Alzheimer’s disease and serve as critical biomarkers for diagnosis and monitoring disease progression . The ability of these compounds to bind to amyloid deposits makes them suitable candidates for use in positron emission tomography (PET) imaging techniques.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various methods that allow for the introduction of different substituents on the benzothiazole ring. Recent advancements have focused on multicomponent reactions that enable the efficient formation of diverse benzothiazole derivatives with enhanced biological activities .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of 6-Pentyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. In cancer research, the compound may interfere with signaling pathways involved in cell proliferation and apoptosis, exhibiting anticancer properties.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 6-Ethoxy-1,3-benzothiazol-2-amine

- 2-Methoxy-6-{[(1,3-thiazol-2-yl)imino]methyl}phenol

- 2-{[(6-ethoxy-1,3-benzothiazol-2-yl)imino]methyl}phenol

Uniqueness

6-Pentyl-1,3-benzothiazol-2-amine is unique due to its specific pentyl substituent, which can influence its chemical reactivity and biological activity. The presence of the pentyl group may enhance the compound’s lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties. This uniqueness makes it a valuable compound for exploring new therapeutic and industrial applications.

Activité Biologique

6-Pentyl-1,3-benzothiazol-2-amine is a compound belonging to the benzothiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound is represented as follows:

This compound features a benzothiazole ring substituted with a pentyl group and an amine functional group, contributing to its lipophilicity and potential bioactivity.

The biological activity of this compound is attributed to its interaction with various molecular targets. Studies suggest that compounds in the benzothiazole class can modulate enzyme activity and receptor function, leading to diverse biological effects such as:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria.

- Anticancer Effects : Preliminary studies indicate that benzothiazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and interfering with cell cycle progression.

- Neuroprotective Properties : Research has shown potential neuroprotective effects, particularly in models of neurodegenerative diseases.

Biological Activity Data Table

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuroprotection | Reduction of oxidative stress |

Antimicrobial Activity

A study evaluating the antimicrobial properties of various benzothiazole derivatives found that this compound demonstrated notable inhibition against several bacterial strains. The compound's effectiveness was attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Anticancer Effects

In vitro studies on human cancer cell lines (e.g., A431 and A549) revealed that this compound could significantly reduce cell viability. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of cleaved caspase-3 and PARP. Flow cytometry analysis confirmed that treatment with this compound led to G0/G1 phase arrest in the cell cycle.

Neuroprotective Properties

Research focusing on neurodegenerative diseases highlighted the potential of this compound in protecting neuronal cells from oxidative damage. In models of Alzheimer's disease, the compound showed a reduction in amyloid-beta accumulation and associated neurotoxicity.

Propriétés

IUPAC Name |

6-pentyl-1,3-benzothiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2S/c1-2-3-4-5-9-6-7-10-11(8-9)15-12(13)14-10/h6-8H,2-5H2,1H3,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYTCKXZGRBUTSK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC2=C(C=C1)N=C(S2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.